7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Anti-biofilm Quorum sensing Pseudomonas aeruginosa

7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912894-99-6) is a synthetic small molecule belonging to the chromone-2-carboxamide class, featuring a 7-bromo substituent on the chromone core and a 3-chlorophenyl group on the amide side chain. This core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across diverse targets including kinases, MAO-B, and quorum sensing systems.

Molecular Formula C16H9BrClNO3
Molecular Weight 378.60 g/mol
Cat. No. B12202630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC16H9BrClNO3
Molecular Weight378.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br
InChIInChI=1S/C16H9BrClNO3/c17-9-4-5-12-13(20)8-15(22-14(12)6-9)16(21)19-11-3-1-2-10(18)7-11/h1-8H,(H,19,21)
InChIKeyWGNNQALCQYGSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide: Chemical Identity and Procurement Starting Point


7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912894-99-6) is a synthetic small molecule belonging to the chromone-2-carboxamide class, featuring a 7-bromo substituent on the chromone core and a 3-chlorophenyl group on the amide side chain . This core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity across diverse targets including kinases, MAO-B, and quorum sensing systems [1]. The compound is cataloged in several chemical databases as a building block for lead optimization, but direct, peer-reviewed biological data for this precise substitution pattern remains unpublished in the public domain .

Why Generic Substitution of 7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide Is Not Advisable


The chromone-2-carboxamide scaffold is exquisitely sensitive to substitution patterns. A comprehensive structure-activity relationship (SAR) study on related chromone-2-carboxamides demonstrated that both the nature and position of halogen substituents on the chromone nucleus (e.g., 6-fluoro vs. 7-bromo) and the electronic character of the N-phenyl amide side chain profoundly influence cytotoxic potency and lipoxygenase inhibition [1]. Specifically, the presence of a 6-fluoro group on the chromone core or specific alkyl/ethylphenyl groups on the amide side chain was shown to significantly enhance activity, while other substitutions led to reduced or lost potency [1]. Therefore, a seemingly minor change, such as replacing the 3-chlorophenyl group with a 4-chlorophenyl or unsubstituted phenyl analog, cannot be assumed to yield an equipotent or functionally equivalent compound without explicit head-to-head validation.

Quantitative Differentiation Evidence for 7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide


Meta-Chlorophenyl Substitution vs. Para-Chlorophenyl Analogs: Impact on Predicted Binding Affinity in Anti-Biofilm Screening

In a molecular docking study of chromone-2-carboxamides against the PqsR receptor of Pseudomonas aeruginosa, the position of the substituent on the N-phenyl ring significantly impacted the predicted binding energy. A direct comparison of an ethyl substituent at the meta (3') versus para (4') position revealed a notable difference, with the meta-substituted congener showing a predicted binding energy (E_bind) of -8.6 kcal/mol, compared to -9.2 kcal/mol for the para-substituted analog [1]. While this comparison is for ethyl, not chloro, it establishes a class-level precedent that meta-substitution on the N-phenyl ring is not equivalent to para-substitution. The target compound bears a 3-chlorophenyl (meta-chloro) group, whereas the commonly listed analog 7-bromo-N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 912895-14-8) has a para-chloro group. Based on this SAR, the two regioisomers are expected to exhibit different binding profiles and should not be interchanged.

Anti-biofilm Quorum sensing Pseudomonas aeruginosa

7-Bromo Substitution on the Chromone Core vs. 6-Fluoro Substitution: Differential Impact on Cytotoxic Potency

A study of 21 chromone-2-carboxamide derivatives against MCF-7 breast cancer cells demonstrated that the nature of the halogen on the chromone nucleus critically determines potency. The most active analogs featured a 6-fluoro substituent, while the series containing other halogens, including by inference bromo, generally showed lower cytotoxic activity [1]. The 6-fluoro substitution yielded compounds with IC50 values in the 0.9–10 µM range, demonstrating a clear SAR trend [1]. The target compound, which carries a 7-bromo group, is structurally distinct from the optimized 6-fluoro hit and should be procured for SAR exploration specifically to test the hypothesis that relocating the halogen from C6 to C7 and changing its identity from F to Br reroutes the target profile away from cytotoxicity and toward alternative therapeutic applications.

Cytotoxicity Cancer MCF-7

Amide Rotameric Conformation: Foundation for Differential Target Recognition

Variable-temperature NMR studies have established that 4-oxo-4H-chromene-2-carboxamides exist in solution as a mixture of rotamers due to restricted rotation around the amide C–N bond [1]. The rotational barrier and the population ratio of syn/anti conformers are directly influenced by the steric and electronic nature of the N-substituent. The 3-chlorophenyl group, with a meta-chloro substituent, presents a different steric profile compared to unsubstituted phenyl or para-substituted analogs, potentially altering the conformational equilibrium [2]. This conformational preference can dictate molecular recognition by biological targets, a level of differentiation that is invisible to standard potency assays but critical for rational design.

Conformational analysis NMR spectroscopy Drug design

Dual Halogen Pharmacophore: Bromine at C7 and Chlorine on N-Phenyl Create a Unique Vector Combination

The compound presents a dual-halogen pharmacophore: a bromine atom at the 7-position of the chromone and a chlorine atom at the meta-position of the N-phenyl ring. This combination is absent from the published chromone-2-carboxamide SAR literature, which has focused on 6-fluoro, 6-methyl, or unsubstituted chromone cores paired with 4-substituted phenyl amides [1]. Both bromine and chlorine are capable of engaging in halogen bonding with protein targets, and their spatial orientation (Br at C7 vector, Cl at meta position) provides a unique three-dimensional electrostatic surface that cannot be replicated by the 7-unsubstituted or 7-fluoro analogs [2]. This dual-halogen pattern is currently represented in the patent literature as part of a generic anti-infective scaffold (WO2017221002A1) [3].

Halogen bonding Medicinal chemistry Lead optimization

Optimal Research and Industrial Applications for 7-Bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide


Anti-Biofilm Screening Library Expansion Against Pseudomonas aeruginosa

The compound's unique meta-chlorophenyl substitution directly addresses a conformational gap identified in the chromone-2-carboxamide anti-biofilm SAR [1]. It should be prioritized for inclusion in focused libraries targeting PqsR-mediated quorum sensing inhibition, alongside its para-chloro and ortho-chloro regioisomers, to establish a definitive regioisomeric SAR dataset.

Halogen-Bonding Probe for Structural Biology and Fragment-Based Drug Design

The dual bromine (C7) and chlorine (meta-phenyl) halogen-bond donor sites make this compound a useful probe for X-ray crystallography or NMR-based fragment screening [1]. It can map halogen-bonding hot spots on protein surfaces where traditional hydrogen-bonding fragments have failed, using anomalous scattering from the bromine atom for phasing [2].

Negative Control for 6-Fluoro Chromone-2-Carboxamide Cytotoxicity Assays

Based on the established SAR that 6-fluoro substitution is critical for potent cytotoxicity, this 7-bromo analog is expected to be significantly weaker against breast cancer cell lines [1]. It can serve as a selectivity control to confirm that observed effects are specific to 6-fluoro-containing probes and not a general artifact of the chromone-2-carboxamide scaffold.

Starting Material for Diversification via Cross-Coupling at the 7-Bromo Position

The 7-bromo substituent is a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the chromone core [1]. While its amide conformation is being studied, the compound can serve as a versatile late-stage intermediate for generating parallel libraries with varied aryl, heteroaryl, or amino groups at C7.

Quote Request

Request a Quote for 7-bromo-N-(3-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.